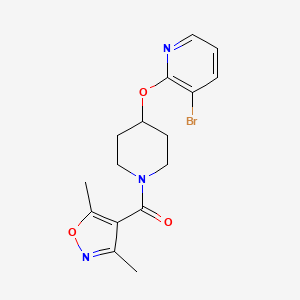
3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one, commonly known as 3-CMC, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has been developed with the aim of mimicking the effects of illegal drugs such as cocaine and amphetamines. The chemical structure of 3-CMC is similar to that of other cathinones, which are derived from the khat plant.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Probing
Electrophile and Nucleophile Utilization
A study by Nanjing Zhang, M. Tomizawa, and J. Casida (2004) described the synthesis of compounds using alpha-nitro ketone intermediates, showcasing their application as electrophiles and nucleophiles. This process was used to probe the interaction with the Drosophila nicotinic acetylcholine receptor, highlighting the compound's role in understanding receptor-ligand interactions (Zhang, Tomizawa, & Casida, 2004).
Anticancer and Antimicrobial Agents
Research conducted by Kanubhai D. Katariya, Dushyanth R. Vennapu, and S. Shah (2021) synthesized novel biologically potent heterocyclic compounds with oxazole, pyrazoline, and pyridine moieties. These compounds demonstrated promising anticancer and antimicrobial activities, underscoring the potential of such chemical structures in therapeutic applications (Katariya, Vennapu, & Shah, 2021).
Electro-Optic Materials
- Nonlinear Optical Materials: A. Facchetti et al. (2003) developed heterocycle-based electro-optic materials, demonstrating the utility of pyrrole-based chromophores in creating nonlinear optical/electro-optic multilayers. This research is indicative of the compound's relevance in advancing materials science, particularly in the development of optical and electro-optic devices (Facchetti et al., 2003).
Molecular Docking and Antimicrobial Activity
- Molecular Structure and Docking Studies: The work by C. Sivakumar et al. (2021) focused on the vibrational study, DFT analysis, and molecular docking of specific molecules, highlighting their antibacterial and antifungal effects. This study exemplifies the compound's potential in contributing to the design of new antimicrobial agents (Sivakumar et al., 2021).
Conductivity and Ionomer Films
- Conductivity Studies: Research by D. Ofer, R. Crooks, and M. Wrighton (1990) on polythiophenes and polypyrroles, including similar compounds, revealed finite windows of high conductivity. This investigation provides insights into the electrical properties of polymers and their applications in electronic devices (Ofer, Crooks, & Wrighton, 1990).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-4-2-7-18(21-14)24-17-10-11-22(13-17)19(23)9-8-15-5-3-6-16(20)12-15/h2-7,12,17H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMMDPYAYJGUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2645789.png)
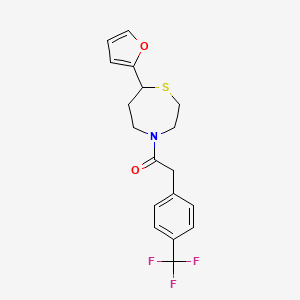
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2645791.png)
![Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2645793.png)
![N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2645795.png)
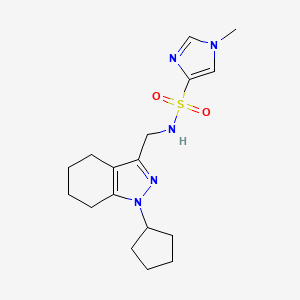
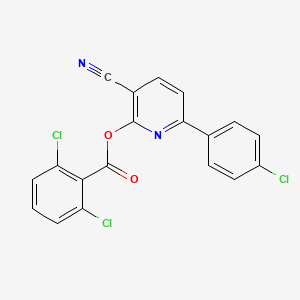

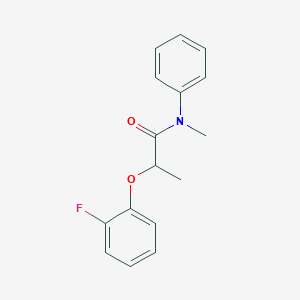
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2645803.png)
